molecular formula C17H12O3 B6406345 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid CAS No. 139082-29-4

2-Hydroxy-4-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406345
CAS No.: 139082-29-4
M. Wt: 264.27 g/mol
InChI Key: NHJFJVWBERDFCH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-1-yl)benzoic acid is a bi-aryl compound featuring a hydroxyl group at position 2 of the benzoic acid ring and a naphthalen-1-yl substituent at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between naphthaleneboronic acid and halogenated hydroxybenzoic acid derivatives .

Properties

IUPAC Name

2-hydroxy-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJFJVWBERDFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzoic acid derivatives. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with 4-carboxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and cytotoxic properties against various cell lines.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects :

  • The position of the naphthyl group (4 vs. 5 on the benzoic acid ring) significantly impacts physical properties. For example, 2-hydroxy-5-(naphthalen-1-yl)benzoic acid (16b) exhibits a high melting point (231–233.7°C), likely due to enhanced hydrogen bonding between the hydroxyl and carboxylic acid groups .
  • Electronic effects vary with substitution: The 4-naphthyl group in the target compound may offer better conjugation compared to the 5-substituted isomer, influencing reactivity in synthesis or binding interactions.

Functional Group Modifications: Addition of a thiazolylamino group (as in compound 8e) increases molecular weight (377.40 g/mol) and introduces a non-ATP competitive mechanism for CK2 inhibition, demonstrating the importance of auxiliary groups in biological activity .

Biological Activity :

  • Compound 8e’s efficacy as a CK2 inhibitor highlights the role of heterocyclic moieties in targeting enzyme active sites. In contrast, simpler structures like the target compound may require further functionalization to achieve similar potency .
  • Diazenyl and nitroso groups (e.g., in D2) introduce redox-active properties, making such derivatives suitable for applications in dyes or metal-chelating agents .

Biological Activity

2-Hydroxy-4-(naphthalen-1-yl)benzoic acid, also known as a derivative of naphthalene and benzoic acid, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a carboxylic acid moiety attached to a naphthalene ring. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid is C17H12O3C_{17}H_{12}O_3, with a molecular weight of approximately 264.27 g/mol. The structure facilitates various chemical interactions due to the presence of both hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (naphthalene ring) groups.

Biological Activities

Research indicates that 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various bacterial and fungal strains.
  • Antioxidant Activity : The phenolic hydroxyl group may contribute to its ability to scavenge free radicals, which is crucial in combating oxidative stress.
  • Anti-inflammatory Properties : The compound's structure indicates potential inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
AntimicrobialInhibitory effects against bacterial and fungal strains
AntioxidantPotential to scavenge free radicals
Anti-inflammatoryPossible inhibition of cyclooxygenase enzymes

The mechanism of action for 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them. Additionally, the carboxylic acid group may facilitate binding to enzyme active sites, influencing enzymatic activity related to inflammation and other metabolic processes.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of benzoic acid, including 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Antioxidant Evaluation

In vitro assays demonstrated that the compound exhibited notable antioxidant activity compared to standard antioxidants. It effectively reduced oxidative damage in cellular models, indicating therapeutic potential in diseases associated with oxidative stress.

Anti-inflammatory Studies

Research focusing on anti-inflammatory effects revealed that this compound could inhibit the production of pro-inflammatory cytokines in cell cultures, supporting its application in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Hydroxy-4-(naphthalen-1-yl)benzoic acid1262006-76-7Exhibits antimicrobial properties
4-Hydroxybenzoic acid99-96-7Known for broad-spectrum antimicrobial activity
3-Hydroxyflavone480-13-7Exhibits strong antioxidant properties

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